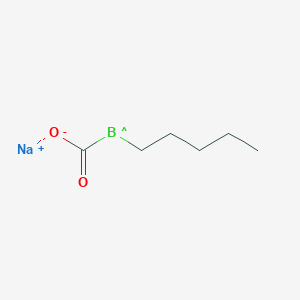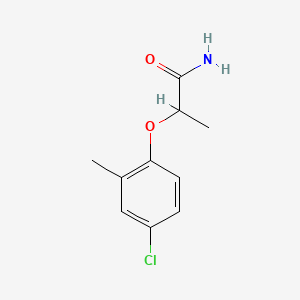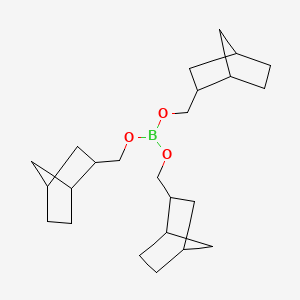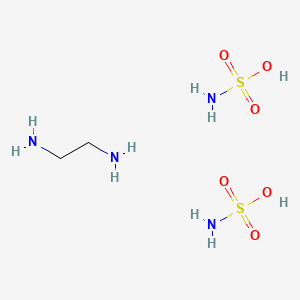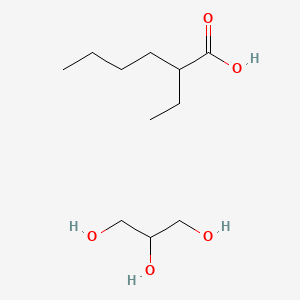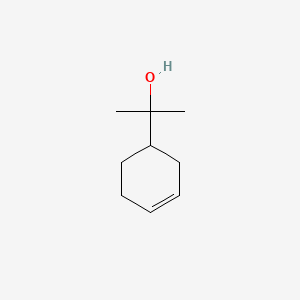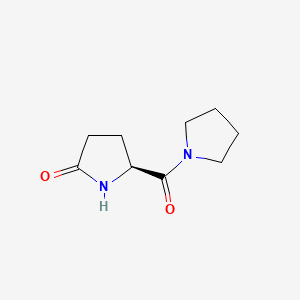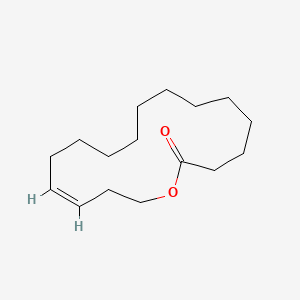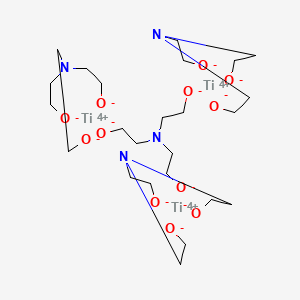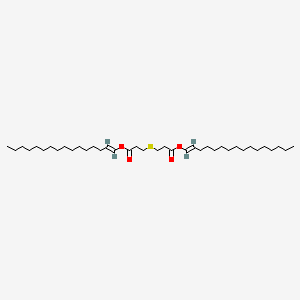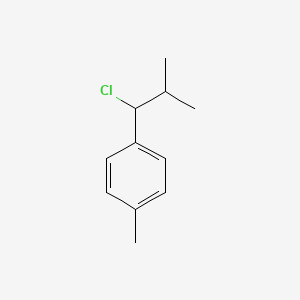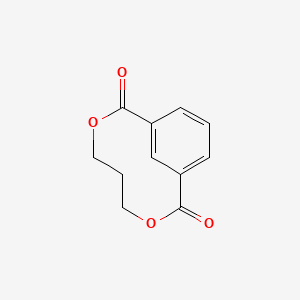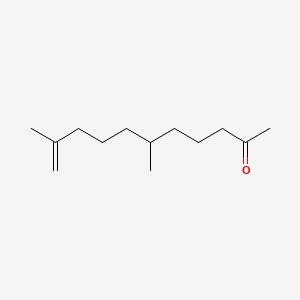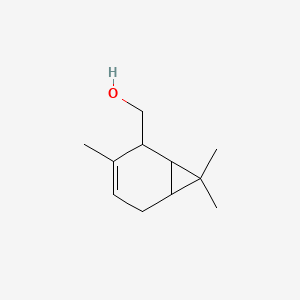
3,7,7-Trimethylbicyclo(4.1.0)hept-3-ene-2-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 274-601-3 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use in various industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of EINECS 274-601-3 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts, solvents, and specific temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of EINECS 274-601-3 is scaled up to meet commercial demands. This involves the use of large reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: EINECS 274-601-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties or to synthesize derivatives .
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the reaction outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. These products can include various derivatives of EINECS 274-601-3, which may have different chemical and physical properties .
Scientific Research Applications
EINECS 274-601-3 has a wide range of applications in scientific research. It is used in chemistry for synthesizing new compounds and studying reaction mechanisms. In biology, it may be used as a reagent or a probe to study biological processes. In medicine, it can be involved in drug development and testing. Industrially, it is used in the production of various materials and chemicals .
Mechanism of Action
The mechanism of action of EINECS 274-601-3 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects. Understanding the mechanism of action is crucial for its application in medicine and other fields .
Comparison with Similar Compounds
Similar Compounds: EINECS 274-601-3 can be compared with other similar compounds listed in the EINECS inventory. These compounds may have similar structures or chemical properties but differ in their specific applications and effects .
Uniqueness: The uniqueness of EINECS 274-601-3 lies in its specific chemical structure and the range of reactions it can undergo. This makes it valuable for various applications in research and industry .
Conclusion
EINECS 274-601-3 is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and the ability to undergo various reactions make it a valuable substance for scientific research and industrial production.
Properties
CAS No. |
70424-76-9 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
(3,7,7-trimethyl-2-bicyclo[4.1.0]hept-3-enyl)methanol |
InChI |
InChI=1S/C11H18O/c1-7-4-5-9-10(8(7)6-12)11(9,2)3/h4,8-10,12H,5-6H2,1-3H3 |
InChI Key |
QNQLBLWLFHHSMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC2C(C1CO)C2(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[(Phenylimino)diethylene]dipyridinium dichloride](/img/structure/B12663293.png)
